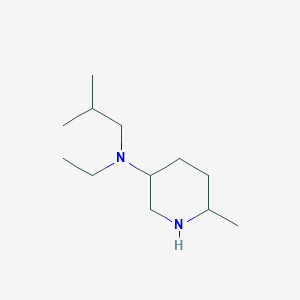

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine

CAS No.:

Cat. No.: VC18290258

Molecular Formula: C12H26N2

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H26N2 |

|---|---|

| Molecular Weight | 198.35 g/mol |

| IUPAC Name | N-ethyl-6-methyl-N-(2-methylpropyl)piperidin-3-amine |

| Standard InChI | InChI=1S/C12H26N2/c1-5-14(9-10(2)3)12-7-6-11(4)13-8-12/h10-13H,5-9H2,1-4H3 |

| Standard InChI Key | FATXMBWRZRMFHK-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC(C)C)C1CCC(NC1)C |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine likely involves multi-step alkylation and reduction processes. A plausible route, inspired by methodologies in patent CN113121539A , proceeds as follows:

-

Core Formation: 6-Methylpiperidin-3-amine serves as the starting material.

-

N-Alkylation: Sequential alkylation with ethyl and isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) introduces the substituents.

-

Purification: Chromatography or recrystallization isolates the target compound.

This approach avoids chiral separation by using enantiomerically pure precursors, a strategy employed in the synthesis of PF-06651600 .

Reaction Optimization

Key parameters include temperature control (20–80°C), solvent selection (tetrahydrofuran or dichloromethane), and catalyst use (e.g., palladium on carbon for hydrogenation). Side reactions, such as over-alkylation, are mitigated by stoichiometric precision and stepwise addition of alkylating agents.

Physical and Chemical Properties

The compound’s properties are inferred from structurally related amines (Table 1) .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 198.35 g/mol |

| Boiling Point | ~250–270°C (extrapolated) |

| Solubility in Water | Low (hydrophobic alkyl groups) |

| LogP (Partition Coefficient) | ~2.5 (estimated) |

The low water solubility suggests formulation challenges, necessitating prodrug strategies or solubilizing agents for biomedical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume